Methyl 5-chloro-3-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and a furylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the chloro group: Chlorination of the thiophene ring is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step involves the reaction of the chloro-substituted thiophene with piperazine under basic conditions.
Incorporation of the furylcarbonyl group: The final step involves the acylation of the piperazine derivative with a furylcarbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The furylcarbonyl group can be reduced to a furylmethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Furylmethyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. The furylcarbonyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE: Unique due to the combination of thiophene, piperazine, and furylcarbonyl groups.
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE: Similar structure but with different substituents on the thiophene ring.
METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE: Variants with different heterocyclic rings instead of thiophene.
Uniqueness
The uniqueness of METHYL 5-CHLORO-3-{[4-(2-FURYLCARBONYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C15H15ClN2O6S2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O6S2/c1-23-15(20)13-11(9-12(16)25-13)26(21,22)18-6-4-17(5-7-18)14(19)10-3-2-8-24-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
HSBIAIADRCAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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